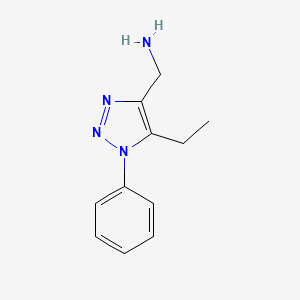

(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine

Overview

Description

(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine, also known as EPTM, is a novel compound with potential applications in a variety of scientific research fields. It is a white crystalline solid with a molecular weight of 213.27 g/mol, and is soluble in water and ethanol. It has been studied for its potential as a therapeutic agent, but has also been researched for its applications in other scientific research fields, such as biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to (5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine have been explored in various studies. One such compound, synthesized through a 1,3-dipolar cycloaddition reaction, exhibited high yield and its structure was confirmed using NMR spectroscopy, Elemental Analysis, and MS data, demonstrating the compound's potential in chemical synthesis and material science applications (Aouine, El Hallaoui, & Alami, 2014). Additionally, π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives were analyzed using Hirshfeld surface analysis and DFT calculations, highlighting their significance in the design of new materials and pharmaceuticals (Muhammad Naeem Ahmed et al., 2020).

Pharmacological Applications

The triazole derivatives have shown promise in pharmacological research, with some compounds exhibiting potent antimicrobial activities against pathogenic strains, comparable to first-line drugs. This underscores the potential of triazole derivatives in developing new antibacterial and antifungal agents (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010). Furthermore, the synthesis of novel triazole derivatives as anti-nociceptive and anti-inflammatory agents has been reported, with several compounds demonstrating significant activity in pre-clinical tests. These findings suggest the potential therapeutic benefits of triazole derivatives in treating pain and inflammation (A. Rajasekaran & K. Rajagopal, 2009).

Material Science and Surface Chemistry

In material science and surface chemistry, unsymmetrical PEG-substituted tris(triazolyl)amines were investigated as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water. These findings highlight the application of triazole derivatives in catalysis and environmental chemistry, presenting an innovative approach to sustainable chemical processes (Vasut Nakarajouyphon et al., 2022).

Mechanism of Action

Target of Action

Triazoles and amines can interact with a variety of biological targets. For instance, some triazoles have been found to inhibit the enzyme carbonic anhydrase-II . (5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine

Mode of Action

The mode of action of (5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamineTriazoles often act by binding to their target enzymes or receptors, thereby modulating their activity .

properties

IUPAC Name |

(5-ethyl-1-phenyltriazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-11-10(8-12)13-14-15(11)9-6-4-3-5-7-9/h3-7H,2,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRCRJLOOVZOGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491656.png)

![1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491658.png)

![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491659.png)

![6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491660.png)

![6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491661.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491663.png)

![7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491669.png)

![7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491670.png)

![7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491671.png)

![1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491672.png)

![6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491676.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1491677.png)

![2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491678.png)

![7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491679.png)